Product packaging for (2-CHLORO-ETHYL)-METHYL-AMINE(Cat. No.:CAS No. 32315-92-7)

(2-CHLORO-ETHYL)-METHYL-AMINE

Cat. No.: B1584831
CAS No.: 32315-92-7
M. Wt: 93.55 g/mol
InChI Key: YFBQXUGQIFAFMM-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Significance of Chloroethylamines in Chemical and Biomedical Research

The study of chloroethylamines has its roots in the development of chemical warfare agents, specifically the nitrogen mustards, during the early 20th century. wikipedia.org Nitrogen mustards are organic compounds that contain the chloroethylamine functional group. vedantu.com The vesicant (blistering) properties of these compounds and their effects on bone marrow and white blood cells were noted as early as World War I. wikipedia.org

A pivotal moment in the history of chloroethylamines was the discovery of their potential as therapeutic agents. In the 1940s, researchers like Louis Goodman, Alfred Gilman, and Leon O. Jacobson investigated the effects of nitrogen mustards, such as tris(2-chloroethyl)amine (HN3) and mechlorethamine (B1211372) (HN2), on neoplastic diseases. wikipedia.orgepa.gov These investigations revealed that these compounds could target rapidly dividing cells, which led to the development of the first generation of alkylating agent chemotherapy. wikipedia.org Mechlorethamine, also known as N-methyl-bis(2-chloroethyl)amine, became the first alkylating agent approved for clinical use. This foundational work established chloroethylamines as a critical area of biomedical research and paved the way for the synthesis of numerous derivatives with modified activity and toxicity profiles.

Structural Classes of Chloroethylamines: A Classification within the Broader Alkylating Agent Landscape

Alkylating agents are a broad class of compounds that exert their effects by transferring an alkyl group to various cellular nucleophiles, with DNA being a primary target. brainkart.com Chloroethylamines represent a significant subclass of these agents. They are typically classified based on the number of chloroethyl groups attached to the nitrogen atom, which determines their functionality.

Monofunctional Chloroethylamines : These compounds, such as (2-Chloroethyl)-methyl-amine, possess a single chloroethyl group. Their primary mechanism involves the alkylation of a single nucleophilic site.

Bifunctional Chloroethylamines : These agents, like mechlorethamine (N-methyl-bis(2-chloroethyl)amine), have two chloroethyl groups. brainkart.com This bifunctionality allows them to form cross-links, either on the same DNA strand (intrastrand) or between two different strands (interstrand), by alkylating two separate nucleophilic sites, most commonly the N7 position of guanine (B1146940). brainkart.com This cross-linking is a more complex form of DNA damage and is highly effective at inhibiting DNA replication and transcription.

The general mechanism of action for chloroethylamines involves an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. howmed.net This intermediate then reacts with nucleophilic groups on biomolecules. howmed.net The reactivity of the aziridinium ion is a key factor in the biological activity of these compounds.

Within the broader landscape of alkylating agents, chloroethylamines fall under the category of nitrogen mustards. vedantu.com Other classes of alkylating agents include nitrosoureas, alkyl sulfonates, triazines, and ethylenimines. vedantu.comlecturio.com

Contemporary Research Directions and Emerging Paradigms in (2-Chloroethyl)-Methyl-Amine Studies

Current research on (2-Chloroethyl)-methyl-amine and its derivatives continues to explore their potential in various scientific domains. One area of focus is their use as building blocks in organic synthesis. The reactive nature of the chloroethyl group makes it a valuable synthon for introducing the N-methyl-ethylamine moiety into larger, more complex molecules. For instance, (2-Chloroethyl)-methyl-amine can be used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. chemicalbook.com

Research has also delved into the synthesis of novel derivatives with specific biological activities. For example, derivatives of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one have been synthesized and screened for antibacterial activity. researchgate.net Furthermore, the modification of natural products and other bioactive scaffolds with the (2-chloroethyl)amine moiety is being investigated to create new therapeutic agents. ontosight.ai

The study of the reaction kinetics and mechanisms of chloroethylamines remains an active area of research. acs.orgacs.org Understanding the factors that influence the formation of the aziridinium ion and its subsequent reactions is crucial for designing more selective and effective alkylating agents. Modern analytical techniques, such as UHPLC-MS/MS, are being developed to detect and quantify trace amounts of chloroethylamine-related compounds, which is important for quality control in pharmaceutical production. researchgate.net

Data Tables

Table 1: Physicochemical Properties of (2-Chloroethyl)-methyl-amine

Property Value
Molecular Formula C₃H₈ClN
Molecular Weight 93.55 g/mol nih.gov
IUPAC Name 2-chloro-N-methylethanamine nih.gov
CAS Number 32315-92-7 nih.gov
Topological Polar Surface Area 12 Ų nih.gov

| Complexity | 16.4 nih.gov |

Table 2: Compound Names Mentioned

Compound Name
(2-Chloroethyl)-methyl-amine
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine nih.gov
2-chloroethylamine (B1212225)
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one researchgate.net
Bis(2-chloroethyl)amine (B1207034) medchemexpress.com
Busulfan vedantu.com
Carmustine vedantu.com
Chlorambucil
Chlormethine wikipedia.org
Cisplatin vedantu.com
Cyclophosphamide (B585)
Dacarbazine vedantu.com
Ethanolamine (B43304)
Fluvoxamine maleate (B1232345) chemicalbook.com
Ifosfamide (B1674421) vedantu.com
Lomustine vedantu.com
Mechlorethamine
Melphalan
N-(2-chloroethyl)-N-ethyl-bromobenzylamine frontiersin.org
N-methyl-bis(2-chloroethyl)amine nist.gov
Propylamine, N-(2-chloroethyl)-N-methyl-, hydrochloride ontosight.ai
Semustine vedantu.com
Streptozocin vedantu.com
Temozolomide vedantu.com
Thiotepa vedantu.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8ClN B1584831 (2-CHLORO-ETHYL)-METHYL-AMINE CAS No. 32315-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClN/c1-5-3-2-4/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBQXUGQIFAFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186050
Record name Ethanamine, 2-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32315-92-7
Record name Ethanamine, 2-chloro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032315927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 2 Chloroethyl Methyl Amine Reactivity

Aziridinium (B1262131) Ion Formation and its Role as a Key Reactive Intermediate

The formation of the N-methylaziridinium ion is the rate-determining step in the biological activity of (2-Chloroethyl)-methyl-amine. This process involves an intramolecular cyclization where the nitrogen atom displaces the chloride ion.

Intramolecular Cyclization Kinetics and pH Dependence

The intramolecular cyclization of (2-Chloroethyl)-methyl-amine to form the aziridinium ion is a first-order reaction. researchgate.net The rate of this cyclization is significantly influenced by the pH of the solution. The protonated form of the amine is unable to cyclize, meaning the reaction rate is slower under acidic conditions. capes.gov.brwikipedia.org Conversely, at a more alkaline pH, such as pH 8, the conversion to the aziridinium ion is essentially quantitative. wikipedia.org This pH dependence is a critical factor in the compound's biological activity, as the more acidic environment of some tumor cells could potentially slow the formation of the reactive aziridinium ion. fupress.net

The hydrolysis of related nitrogen mustards, like phosphoramide (B1221513) mustard, also demonstrates this pH-dependent mechanism. Above the pKa of the nitrogen, the primary pathway is the formation of the aziridinium ion, while below the pKa, cleavage of the P-N bond is more likely. capes.gov.br For phosphoramide mustard, the half-life decreases significantly as the pH increases from 6 to 8. fupress.net

Influence of Solvent Environment and Solvation Effects on Aziridinium Ion Generation

The solvent environment plays a crucial role in the generation of the aziridinium ion. In aqueous solutions, the formation of the aziridinium ion is followed by hydrolysis. capes.gov.brwikipedia.org Computational studies on nitrogen mustards have indicated that the reactivity is strongly dependent on the coordination and orientation of water molecules in the vicinity of the leaving group. The presence of chloride ions can stabilize phosphoramide mustard by reacting with the aziridinium ion to reform the parent compound. capes.gov.br Furthermore, the stability of phosphoramide mustard is significantly greater in human plasma and serum albumin solutions compared to aqueous buffers, which may have implications for its in vivo activity. capes.gov.br

Spectroscopic Characterization and Indirect Evidence for Aziridinium Ions

Direct spectroscopic observation of the highly reactive aziridinium ion is challenging. However, its formation can be inferred through various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR for compounds like phosphoramide mustard, has been used to study the kinetics of intramolecular cyclization and hydrolysis, providing indirect evidence for the aziridinium intermediate. capes.gov.brfupress.net The formation of the aziridinium ion from N-2-Chloroethyl-N-methylaziridinium has been directly observed and characterized using NMR under controlled conditions. The reaction of the aziridinium ion with nucleophiles can be monitored to follow its formation. For instance, the reaction with thiosulfate (B1220275) has been used to determine the concentration of aziridinium ions. dtic.mil The consumption of the parent compound and the appearance of hydrolysis products, as monitored by techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), also support the transient existence of the aziridinium intermediate. capes.gov.br

Alkylation Mechanisms of Chloroethylamines

Once formed, the highly electrophilic aziridinium ion is susceptible to attack by nucleophiles, leading to alkylation. This is the key step in the biological effects of chloroethylamines.

Nucleophilic Attack Pathways: Comparative Kinetics of SN1 and SN2 Mechanisms

Alkylation reactions can proceed through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). oncohemakey.com In an SN1 reaction, the rate-determining step is the formation of a carbocation intermediate, and the reaction rate depends only on the concentration of the alkylating agent. oncohemakey.commasterorganicchemistry.com In contrast, an SN2 reaction is a one-step process where the nucleophile attacks as the leaving group departs, and the rate depends on the concentrations of both the alkylating agent and the nucleophile. masterorganicchemistry.comnumberanalytics.commedlifemastery.com

The formation of the aziridinium ion from (2-Chloroethyl)-methyl-amine is an intramolecular SN2 reaction. However, the subsequent reaction of the strained, positively charged aziridinium ion with a nucleophile has characteristics of an SN1-like pathway, where the ring-opening is the crucial step, followed by rapid reaction with the nucleophile. The high reactivity of the aziridinium ion makes it a potent electrophile. researchgate.net

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms

FeatureSN1 MechanismSN2 Mechanism
Molecularity Unimolecular byjus.comBimolecular byjus.com
Rate Determining Step Formation of a carbocation intermediate masterorganicchemistry.comNucleophilic attack masterorganicchemistry.com
Reaction Rate Depends on the concentration of the substrate only numberanalytics.comDepends on the concentration of both the substrate and the nucleophile numberanalytics.com
Intermediate Carbocation is formed byjus.comA transition state is formed, but no true intermediate oncohemakey.com
Stereochemistry RacemizationInversion of configuration

Alkylation of Biological Macromolecules, with Emphasis on Deoxyribonucleic Acid (DNA)

The primary target for the alkylating activity of chloroethylamines in biological systems is DNA. ump.edu.pl The aziridinium ion, being a strong electrophile, reacts with nucleophilic sites on the DNA bases. researchgate.net The most common site of alkylation is the N7 position of guanine (B1146940). ump.edu.plnih.govacs.org Other sites that can be alkylated include the N3 position of adenine (B156593), and to a lesser extent, other positions on guanine, adenine, cytosine, and the phosphate (B84403) backbone. ump.edu.plnih.govacs.org

Alkylation of DNA by (2-Chloroethyl)-methyl-amine results in the formation of monoadducts. nih.govacs.org In the case of bifunctional nitrogen mustards, such as mechlorethamine (B1211372), which has two chloroethyl groups, the initial monoadduct can react further to form interstrand or intrastrand cross-links in the DNA. ump.edu.plnih.govacs.org These cross-links are particularly cytotoxic as they prevent DNA replication and transcription. ump.edu.pl Even monofunctional alkylation can be cytotoxic. oncohemakey.com

The reaction of mechlorethamine with DNA has been shown to produce several adducts, including N-(2-hydroxyethyl)-N-(2-(guanin-7-yl)ethyl)methylamine and bis(guanin-7-yl)ethyl)methylamine. acs.org

Table 2: Major DNA Adducts Formed by Mechlorethamine

AdductSite of Alkylation
7-alkylguanineN-7 of Guanine nih.govacs.org
3-alkyladenineN-3 of Adenine nih.govacs.org
Guanine-Guanine cross-linkN-7 of two Guanine bases nih.govacs.org
Site-Specific Reaction with Guanine N7 and Adenine Residues

The primary target for alkylation by chloroethylamines within DNA is the N7 position of guanine residues, which are located in the major groove of the DNA helix. nih.govnih.govacs.orgoup.comnih.govnih.gov This reaction leads to the formation of monofunctional adducts. nih.govoup.com While N7-guanine is the most frequent site of alkylation, reactions also occur at other locations, though typically to a lesser extent. oncohemakey.com These include the N3 position of adenine. nih.govnih.govnih.gov The formation of these adducts has been confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy. nih.govacs.org

Research has shown that following treatment with bis(2-chloroethyl)methylamine, the principal products isolated from DNA hydrolysis are derived from the mono-alkylation of guanine at the N-7 position and adenine at the N-3 position. nih.gov The table below summarizes the primary sites of mono-alkylation on DNA bases by (2-Chloroethyl)-methyl-amine derivatives.

Table 1: Primary DNA Mono-alkylation Sites

DNA Base Primary Alkylation Site
Guanine N7
Formation of DNA Interstrand Cross-links and Intrastrand Adducts

A key aspect of the reactivity of bifunctional chloroethylamines like bis(2-chloroethyl)methylamine is their ability to form DNA cross-links after the initial mono-alkylation event. The second chloroethyl arm can react with another nucleophilic site on the DNA, leading to two main types of cross-links:

Interstrand Cross-links (ICLs): These are formed when the agent links the two opposing strands of the DNA double helix. oup.com The predominant ICLs formed by bis(2-chloroethyl)methylamine involve linking the N7 positions of two guanine residues, often in a 5'-GNC-3' sequence. oup.comnih.gov Guanine-adenine interstrand cross-links have also been identified. oup.comnih.gov Specifically, adducts such as N-(2-[N3-adenyl]ethyl)-N-(2-[N7-guanyl]ethyl)methylamine (N3A-N7G-EMA) have been characterized as interstrand cross-links. nih.gov

Intrastrand Adducts: These adducts are formed when the agent links two bases on the same strand of DNA. oup.com The dominant intrastrand adduct is the guanine-adenine cross-link, N3A-N7G-EMA. nih.gov Additionally, adenine-adenine intrastrand lesions, such as N,N-bis(2-[N3-adenyl]ethyl)methylamine (bis-N3A-EMA), have also been observed. nih.gov

The formation of these various adducts is a critical determinant of the biological consequences of exposure to these compounds. oup.comnih.gov The table below details the types of DNA cross-links formed.

Table 2: Types of DNA Cross-links Formed by Bis(2-chloroethyl)methylamine

Cross-link Type Description Specific Examples
Interstrand Links opposite DNA strands N7-Guanine to N7-Guanine, N3-Adenine to N7-Guanine
Molecular Consequences on DNA Replication Fidelity and Gene Expression

The formation of DNA adducts and cross-links by (2-chloroethyl)-methyl-amine derivatives has profound effects on cellular processes. These lesions can physically obstruct the DNA replication machinery, leading to a halt in DNA synthesis. nih.govacs.org If not repaired, this blockage can trigger cell cycle arrest and ultimately lead to programmed cell death (apoptosis). nih.gov

The presence of these adducts can also compromise the fidelity of DNA replication. researchgate.netplos.orgaimspress.com When DNA polymerases encounter a damaged template, they may incorporate an incorrect nucleotide opposite the lesion, leading to mutations. researchgate.netnih.gov For example, O6-alkylguanine lesions are known to cause G-to-A transition mutations due to mispairing with thymine (B56734) during replication. researchgate.net

Furthermore, the alkylation of DNA can significantly impact gene expression. frontiersin.org The modification of histone proteins, which are crucial for chromatin structure and gene regulation, can alter the accessibility of DNA to the transcriptional machinery. frontiersin.org The covalent modification of DNA can also directly interfere with the binding of transcription factors and other regulatory proteins, leading to dysregulation of gene expression. pnas.org

Alkylation of Other Endogenous Nucleophiles Including Proteins and Thiol Groups

Beyond DNA, the reactive aziridinium ion formed from (2-chloroethyl)-methyl-amine can alkylate other nucleophilic molecules within the cell, including proteins. nih.govnih.govacs.org The side chains of certain amino acids are susceptible to alkylation.

Mass spectrometry-based studies have identified that bis(2-chloroethyl)methylamine can induce the formation of DNA-protein cross-links (DPCs). acs.orgacs.org These cross-links are formed through the alkylation of both the N7 position of guanine in DNA and the thiol group of cysteine residues within proteins. acs.orgacs.org The resulting lesion has been identified as N-[2-[S-cysteinyl]ethyl]-N-[2-(guan-7-yl)ethyl]methylamine. acs.org This indicates that cysteine thiols are a significant target for alkylation by these agents. acs.org The modification of proteins, particularly those involved in DNA repair and replication, can further exacerbate the cellular damage caused by these compounds. pnas.org Thiol groups in small molecules like glutathione (B108866) are also targets for alkylation. mdpi.com

Hydrolysis and Decomposition Pathways of Chloroethylamines in Aqueous Environments

In aqueous environments, chloroethylamines undergo hydrolysis, a chemical breakdown reaction with water. dtic.milnih.gov This process is a key pathway for their decomposition. The hydrolysis of tris(2-chloroethyl)amine, a related nitrogen mustard, proceeds in a stepwise manner, with the sequential displacement of chloride ions by hydroxyl groups. dtic.mil This reaction leads to the formation of progressively hydroxylated and less reactive products, such as bis(2-chloroethyl)-2-hydroxyethylamine and ultimately triethanolamine. dtic.milresearchgate.net

The rate of hydrolysis is influenced by factors such as pH and temperature. researchgate.net The reaction is significantly faster in alkaline conditions compared to a neutral environment. researchgate.net For instance, the hydrolysis rate constant of tris(2-chloroethyl)amine increases substantially as the pH rises from neutral to 12.5. researchgate.net However, even under neutral conditions, the hydrolysis proceeds, albeit at a slower rate. researchgate.net The release of hydrochloric acid during hydrolysis can lower the pH of unbuffered solutions, which in turn can slow down the decomposition of more concentrated solutions. researchgate.net Despite this decomposition, the hydrolysis products themselves can still be toxic. dtic.mil

Table 3: Compound Names Mentioned in the Article

Compound Name
(2-Chloroethyl)-methyl-amine
Adenine
Bis(2-chloroethyl)methylamine
Bis(2-chloroethyl)-2-hydroxyethylamine
Cysteine
Glutathione
Guanine
N,N-bis(2-[N3-adenyl]ethyl)methylamine
N-(2-[N3-adenyl]ethyl)-N-(2-[N7-guanyl]ethyl)methylamine
N-[2-[S-cysteinyl]ethyl]-N-[2-(guan-7-yl)ethyl]methylamine
Thymine

Biological and Pharmacological Research Perspectives on Chloroethylamine Action

Mechanisms of Cytotoxicity and Antineoplastic Activity

Chloroethylamines exert their cytotoxic and antineoplastic effects through a multi-faceted approach, primarily initiated by their ability to act as alkylating agents. oncohemakey.com Upon entering the biological system, the chloroethyl group can form a highly reactive aziridinium (B1262131) ion, which then covalently binds to nucleophilic sites on cellular components, most notably DNA. oncohemakey.com This initial event triggers a series of downstream cellular responses that ultimately compromise cell viability.

The primary target for the cytotoxic action of chloroethylamines is nuclear DNA. The alkylation of DNA bases by these agents creates adducts that distort the DNA helix, leading to the activation of the DNA Damage Response (DDR), a complex network of proteins that senses and signals the presence of DNA lesions. aacrjournals.orgscispace.comnih.gov The formation of DNA adducts by chloroethylamines, such as the monofunctional 2-chloroethylamine (B1212225) (CEA), predominantly occurs at nitrogen atoms in DNA bases, with a strong preference for the N7 position of guanine (B1146940). oup.com

This DNA damage initiates a signaling cascade that can lead to a halt in cell cycle progression, a crucial mechanism to prevent the replication of damaged genetic material. Several studies on chloroethylamine derivatives have demonstrated their ability to induce cell cycle arrest. For instance, certain phenyl-chloroethyl ureas (CEUs) have been shown to cause cell cycle blocks at the G1/S transition or in the G2/M phase. nih.govaacrjournals.org Similarly, derivatives of 4'-(Bis(2-chloroethyl)amino)acetanilide have been observed to induce G2/M phase arrest in cancer cells. Bendamustine, a well-known antineoplastic agent containing a 2-chloroethylamine group, is known to activate a DNA-damage stress response and inhibit mitotic checkpoints. aacrjournals.org This arrest provides the cell with an opportunity to repair the DNA damage; however, if the damage is too extensive, it can lead to other cellular fates, such as apoptosis.

Compound ClassMechanismCellular OutcomeReference
Phenyl-chloroethyl ureas (CEUs)Alkylation of proteins (e.g., β-tubulin, prohibitin)G1/S or G2/M cell cycle arrest nih.govaacrjournals.org
BendamustineDNA alkylation, activation of DNA-damage stress responseInhibition of mitotic checkpoints, apoptosis, mitotic catastrophe aacrjournals.org
4'-(Bis(2-chloroethyl)amino)acetanilide DerivativesDNA alkylationG2/M phase arrest, apoptosis
2-Chloroethyl Isocyanate (CEIC) DerivativesAlkylation and carbamoylation of DNA and proteinsG2/M phase cell cycle arrest

When DNA damage induced by chloroethylamines is irreparable, the cell often initiates a process of programmed cell death known as apoptosis. This is a critical mechanism for eliminating genetically unstable cells and is a key component of the antineoplastic activity of these compounds. evitachem.comevitachem.com The DNA damage serves as a primary trigger for the intrinsic apoptotic pathway.

Several studies have confirmed the pro-apoptotic effects of chloroethylamine derivatives. Bis(2-chloroethyl)amine (B1207034), for example, has been shown to induce apoptosis through mechanisms linked to DNA damage. The process often involves the activation of specific signaling pathways, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors. For instance, research on certain derivatives has shown a reduction in the expression of the anti-apoptotic protein Bcl-2. hep.com.cn Furthermore, the activation of caspases, a family of proteases that execute the apoptotic program, is a common feature observed following treatment with chloroethylamine-based agents. hep.com.cn Some triazine derivatives functionalized with 2-chloroethylamine groups have been shown to interact with DNA strands, triggering apoptosis and, at higher concentrations or later stages, necrosis. researchgate.net

In addition to direct DNA alkylation, another mechanism contributing to the cytotoxicity of some chloroethylamine compounds is the generation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA. cambridge.org An imbalance between the production of ROS and the cell's ability to detoxify them leads to oxidative stress.

Research on mechlorethamine (B1211372), a bifunctional analogue of (2-CHLORO-ETHYL)-METHYL-AMINE, has associated the DNA damage it initiates with a concurrent oxidative stress response. researchgate.net Some anticancer agents are specifically designed to be activated by the elevated levels of ROS that are characteristic of many cancer cells, creating a selective therapeutic window. nih.gov For example, certain quinolinequinones containing a chloroethylamine moiety have been found to stimulate the production of large quantities of ROS. nih.gov This generation of ROS can create a feed-forward mechanism, where initial damage leads to more ROS, which in turn causes further cellular damage, ultimately contributing to cell death. cambridge.org

Genotoxicity and Mutagenesis Associated with Chloroethylamines

The same chemical reactivity that underlies the therapeutic, antineoplastic activity of chloroethylamines also makes them potent genotoxic and mutagenic agents. Their ability to covalently modify the structure of DNA can lead to permanent genetic alterations if the damage is not accurately repaired.

The fundamental basis for the mutagenicity of chloroethylamines is their activity as DNA alkylating agents. oncohemakey.com The mutagenic potency of these compounds is directly related to their ability to form stable adducts with DNA. A critical distinction exists between monofunctional agents, such as 2-chloroethylamine (CEA), and bifunctional agents, which possess two reactive chloroethyl groups. oup.com Bifunctional agents can form not only monoadducts but also inter- and intrastrand crosslinks within the DNA molecule. oncohemakey.comoup.com

These DNA crosslinks are particularly cytotoxic and genotoxic because they are difficult for the cell's repair machinery to resolve. oup.com Consequently, the carcinogenic and genotoxic potency of bifunctional crosslinking agents is often significantly higher—by orders of magnitude—than that of their monofunctional counterparts. oup.com Studies on chlorinated nitrosamines have also shown that the presence of the chloro group enhances alkylating activity and strengthens mutagenicity compared to non-chlorinated analogues. oup.com The efficiency of DNA alkylation, and thus mutagenic potential, is also influenced by the specific chemical structure of the agent, with factors like the presence of positive charges on the molecule increasing the rate of reaction with DNA. nih.gov

The alkylation of DNA bases by chloroethylamines can lead to specific types of mutations during DNA replication. The formation of N7-alkylguanine adducts is a common lesion induced by these compounds. This modified guanine can be prone to mispairing during DNA synthesis, leading to base-pair substitutions. For example, an alkylated guanine might be read as an adenine (B156593), resulting in a G:C to A:T transition in the subsequent round of replication.

Studies on the monofunctional agent 2-chloroethylamine (CEA) in Drosophila have provided molecular evidence for its mutagenic signature. The analysis of mutations induced by CEA revealed a strong preference for alkylating guanine positions, with the majority of observed mutations being base-pair changes at G:C sites. oup.com Similarly, studies using Salmonella typhimurium strains designed to detect base-pair change mutations have confirmed that chloroalkyl nitrosamines are directly mutagenic, indicating their ability to induce these specific types of genetic alterations in bacterial DNA. pharm.or.jp

Compound/ClassGenotoxic MechanismResulting MutationsReference
2-Chloroethylamine (CEA) (Monofunctional)Forms N7-alkylguanine monoadductsBase-pair substitutions at G:C sites, deletions oup.com
Bifunctional Nitrogen MustardsForms DNA monoadducts and inter/intrastrand crosslinksHigh frequency of deletion mutations and chromosome breaks oup.com
N-nitroso-N-(acetoxymethyl)-w-chloroalkylaminesDNA alkylation enhanced by chloro groupBase-pair change mutations oup.compharm.or.jp

Neurotoxicity of Chloroethylamine Metabolites (e.g., Ifosfamide (B1674421) Metabolites)

The neurotoxicity associated with certain chloroethylamine-containing compounds, such as the chemotherapeutic agent ifosfamide, is a significant area of research. This toxicity is not typically caused by the parent compound itself but rather by its metabolic byproducts. karger.comnih.gov The central nervous system (CNS) effects are a dose-limiting factor and are primarily attributed to the formation of specific metabolites that can cross the blood-brain barrier. karger.comwalshmedicalmedia.com

Formation and Neurotoxic Effects of Chloroacetaldehyde (B151913)

A key metabolite implicated in the neurotoxicity of ifosfamide is chloroacetaldehyde (CAA). karger.commedcraveonline.com Unlike its structural analog cyclophosphamide (B585), which is not associated with significant neurotoxicity, ifosfamide undergoes extensive N-dechloroethylation. karger.comfrontiersin.org This metabolic process, catalyzed by cytochrome P450 enzymes (primarily CYP3A4), cleaves the chloroethyl side chains, releasing CAA. karger.com It is estimated that 25-60% of an ifosfamide dose is metabolized via this pathway. karger.compharmgkb.org

Once formed, CAA, a small and reactive aldehyde, can readily penetrate the blood-brain barrier. walshmedicalmedia.compharmgkb.org Its structural similarity to acetaldehyde (B116499) (the neurotoxic metabolite of ethanol) and chloral (B1216628) hydrate (B1144303) (a known hypnotic) hints at its potential for CNS disruption. karger.comufl.edu The accumulation of CAA within the brain is considered a primary trigger for ifosfamide-induced encephalopathy, a condition characterized by a range of neurological symptoms. pharmgkb.orgcapes.gov.br The higher incidence of neurotoxicity with oral administration of ifosfamide is thought to be due to greater first-pass metabolism, leading to higher concentrations of CAA. karger.comufl.edu

Disruption of Mitochondrial Respiration and Electron Transport Chain

Chloroacetaldehyde exerts significant neurotoxic effects by disrupting mitochondrial function, a critical process for the high energy demands of the brain. capes.gov.brwikipedia.org Research has demonstrated that CAA is a potent inhibitor of the mitochondrial respiratory chain. pharmgkb.orgcapes.gov.br Specifically, it targets and suppresses the activity of Complex I (NADH-ubiquinone oxidoreductase), a crucial entry point for electrons into the electron transport chain. pharmgkb.orgnih.gov

This inhibition leads to a cascade of detrimental effects:

Decreased ATP Production: The disruption of the electron transport chain impairs oxidative phosphorylation, resulting in a significant drop in cellular ATP levels. pharmgkb.orgnih.gov

Accumulation of NADH: The blockage at Complex I causes an accumulation of reduced nicotinamide (B372718) adenine dinucleotide (NADH). wikipedia.orgpharmaco-vigilance.eu This altered NAD+/NADH balance further hampers cellular metabolism, including the dehydrogenation of other aldehydes. walshmedicalmedia.compharmaco-vigilance.eu

Increased Oxidative Stress: The dysfunctional electron transport chain can lead to the formation of reactive oxygen species (ROS), contributing to cellular damage. nih.govnih.gov

Affected ComponentObservationConsequence
Mitochondrial Respiratory Chain Inhibition of Complex I activity by Chloroacetaldehyde (CAA). pharmgkb.orgImpaired electron flow, reduced proton pumping.
ATP Synthesis Decreased levels of cellular ATP. pharmgkb.orgCellular energy deficit, particularly harmful to neurons.
Redox State Accumulation of NADH, altering the NAD+/NADH ratio. wikipedia.orgpharmaco-vigilance.euInhibition of key metabolic enzymes, including aldehyde dehydrogenases.
Reactive Oxygen Species (ROS) Increased ROS formation. nih.govnih.govOxidative damage to lipids, proteins, and DNA.

Glutathione (B108866) Depletion and Compromised Cellular Detoxification

The neurotoxicity of chloroacetaldehyde is exacerbated by its ability to deplete cellular stores of glutathione (GSH). capes.gov.brnih.gov Glutathione is a critical tripeptide antioxidant that plays a central role in protecting cells from oxidative damage and detoxifying xenobiotics. pharmgkb.orgnih.gov

CAA, being a reactive aldehyde, readily conjugates with GSH, leading to its consumption and depletion. pharmgkb.orgnih.gov Studies have shown that exposure of cells to CAA leads to a significant, concentration-dependent reduction in intracellular GSH levels. nih.govnih.gov This depletion has been observed both in vitro in various cell lines and in vivo in lymphocytes from patients undergoing ifosfamide treatment. nih.govnih.gov The concentration of CAA required to cause a 50% reduction in intracellular GSH is within the range achievable during ifosfamide therapy. nih.govnih.gov

The consequences of GSH depletion are severe:

Increased Vulnerability to Oxidative Stress: With reduced GSH levels, cells are less able to neutralize reactive oxygen species, leading to increased oxidative damage to mitochondria and other cellular components. nih.govnih.gov

Impaired Detoxification: The cell's ability to detoxify CAA and other toxic compounds is compromised, allowing them to accumulate and cause further harm. pharmgkb.org

Research has shown that the cerebral GSH status is a key determinant of CAA-induced neurotoxicity. nih.gov Pre-depletion of cerebral GSH accelerates the onset of neurotoxic symptoms, while supplementation with the GSH precursor N-acetylcysteine can delay these effects. nih.gov

MetaboliteEffect on Glutathione (GSH)Cellular Consequence
Chloroacetaldehyde (CAA)Causes significant, concentration-dependent depletion of intracellular GSH. nih.govnih.govCompromised antioxidant defense, increased cellular susceptibility to oxidative damage. pharmgkb.orgnih.gov
4-HydroperoxyifosfamideAlso contributes to GSH depletion, though at higher concentrations than CAA. nih.govFurther exacerbates the overall depletion of cellular GSH.

Association with Glutaric Aciduria and Related Metabolic Disturbances

A notable and complex aspect of ifosfamide-induced neurotoxicity is its association with metabolic disturbances that mimic congenital glutaric aciduria. karger.comwalshmedicalmedia.com This link was first postulated following the observation of excessive urinary excretion of glutaric acid and sarcosine (B1681465) in a patient with ifosfamide-induced encephalopathy. karger.comnih.gov

Congenital glutaric aciduria is an inborn error of metabolism resulting from defects in mitochondrial fatty acid oxidation, specifically due to deficiencies in enzymes like glutaryl-CoA dehydrogenase (Type I) or electron-transferring flavoproteins (ETF) (Type II). karger.comwalshmedicalmedia.com Research suggests that chloroethylamine, a metabolite derived from ifosfamide, is responsible for inducing a similar state. karger.comwalshmedicalmedia.com Chloroethylamine has been shown to produce glutaric aciduria in animal models. karger.com

Impact on Neurotransmitter Systems and Synaptic Function

The neurotoxic metabolites of chloroethylamines can directly interfere with synaptic function and neurotransmitter systems, further contributing to the observed encephalopathy. pharmaco-vigilance.euresearchgate.net Cognitive processes rely on the precise functioning of synapses, and evidence suggests that chemotherapy-related metabolites can disrupt this delicate balance. researchgate.net

One significant pathway involves the downstream metabolism of chloroacetaldehyde. CAA can react with cysteine to form S-carboxymethylcysteine (SCMC). researchgate.net Due to its structural similarity to the excitatory neurotransmitter glutamate (B1630785), SCMC can act as an agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate receptors. frontiersin.orgresearchgate.net The activation of these ionotropic glutamate receptors by SCMC could lead to excessive neuronal excitation, a process known as excitotoxicity, which contributes to the neurotoxic effects. pharmaco-vigilance.eu

Furthermore, there is evidence that chloroethylamine metabolites can influence monoaminergic systems. Methylene blue, used to treat ifosfamide encephalopathy, is known to inhibit monoamine oxidase (MAO), an enzyme that degrades neurotransmitters like serotonin (B10506). wikipedia.orgpharmaco-vigilance.eu This action increases serotonin levels, which may help to counteract the excitatory synaptic transmission induced by metabolites like SCMC. pharmaco-vigilance.eu Chloroethylamine itself can be oxidized by MAO in mitochondria to form CAA, suggesting a complex interplay between chloroethylamine metabolism and neurotransmitter regulation. researchgate.net

Metabolic Pathways and Biotransformation of Chloroethylamines

This compound is a structural feature of several nitrogen mustard alkylating agents, with ifosfamide serving as a primary example for understanding their biotransformation. These compounds are typically prodrugs, meaning they are inactive as administered and require metabolic activation to exert their effects. nih.govufl.edu

The primary site of metabolism is the liver, where cytochrome P450 (CYP) enzymes play a crucial role. ufl.edupharmgkb.org The activation of ifosfamide is mainly catalyzed by CYP3A4 and CYP2B6. pharmgkb.org Following administration, the metabolism of ifosfamide proceeds along two major competing pathways:

4-Hydroxylation (Activation Pathway): This is the therapeutically desired pathway. CYP enzymes hydroxylate the carbon atom at the 4-position of the oxazaphosphorine ring, forming 4-hydroxyifosfamide. pharmgkb.orgnih.gov This metabolite exists in equilibrium with its open-ring tautomer, aldoifosfamide (B1666837). pharmgkb.org Aldoifosfamide then undergoes spontaneous (non-enzymatic) degradation to yield two products:

Isophosphoramide Mustard (IPM): The active alkylating agent responsible for the cytotoxic, anti-tumor effects. pharmgkb.org

Acrolein: A toxic byproduct that is primarily responsible for hemorrhagic cystitis (bladder toxicity). pharmgkb.org

N-Dechloroethylation (Toxicity Pathway): This pathway is a major contributor to the host toxicity of ifosfamide, particularly neurotoxicity. karger.comfrontiersin.org The same CYP enzymes (predominantly CYP3A4) cleave one or both of the N-chloroethyl side chains. karger.com This process yields inactive dechloroethylated ifosfamide metabolites and, crucially, releases chloroacetaldehyde (CAA) . karger.compharmgkb.org This pathway is significantly more prominent for ifosfamide than for its isomer cyclophosphamide, which explains the characteristic neurotoxicity of ifosfamide. karger.comfrontiersin.orgnih.gov

Aldehyde dehydrogenase (ALDH) enzymes can detoxify both acrolein and CAA by oxidizing them to less toxic carboxylic acids (acrylic acid and chloroacetic acid, respectively). pharmgkb.org Therefore, the activity of ALDH can influence the balance between therapeutic efficacy and toxicity. pharmgkb.org

Metabolic PathwayKey EnzymesKey MetabolitesAssociated Effects
4-Hydroxylation CYP3A4, CYP2B6 pharmgkb.org4-Hydroxyifosfamide, Aldoifosfamide, Isophosphoramide Mustard (IPM), Acrolein pharmgkb.orgTherapeutic: Cytotoxicity (IPM)Toxic: Urotoxicity (Acrolein) pharmgkb.org
N-Dechloroethylation CYP3A4 karger.comDechloroethylifosfamide, Chloroacetaldehyde (CAA) karger.compharmgkb.orgToxic: Neurotoxicity, Nephrotoxicity (CAA) pharmgkb.orgcapes.gov.br
Detoxification Aldehyde Dehydrogenase (ALDH) pharmgkb.orgCarboxyifosfamide, Chloroacetic Acid pharmgkb.orgReduction of toxicity from aldoifosfamide and CAA. pharmgkb.org

Prodrug Activation Mechanisms (e.g., Ifosfamide, Cyclophosphamide Biotransformation)

This compound is a structural component of several crucial anticancer prodrugs, which are inactive compounds that require metabolic conversion to their pharmacologically active forms. mdpi.comibs.fr The most prominent examples are the oxazaphosphorine alkylating agents, cyclophosphamide and ifosfamide. mdpi.comuva.nl These drugs are isomeric and share a similar activation pathway, although differences in their metabolism lead to distinct efficacy and toxicity profiles. uva.nlnih.gov

The activation of both cyclophosphamide and ifosfamide is initiated by hepatic cytochrome P450 (CYP) enzymes, which catalyze a 4-hydroxylation reaction on the oxazaphosphorine ring. uva.nlnih.govaacrjournals.org This enzymatic oxidation is the rate-limiting step in the bioactivation process. nih.gov The resulting 4-hydroxy metabolites, 4-hydroxycyclophosphamide (B600793) and 4-hydroxyifosfamide, exist in equilibrium with their open-ring tautomers, aldophosphamide (B1666838) and aldoifosfamide, respectively. uva.nlnih.gov These intermediates are then transported out of the liver and into other tissues.

Within target cells, these aldehyde-containing metabolites undergo spontaneous (non-enzymatic) β-elimination. This chemical decomposition releases two key molecules: a cytotoxic phosphoramide (B1221513) mustard (in the case of cyclophosphamide) or ifosfamide mustard (in the case of ifosfamide), and acrolein. uva.nlump.edu.plsciepub.com The mustard derivatives are the ultimate alkylating species responsible for the therapeutic effects of these drugs, forming cross-links with DNA and inducing cancer cell death. ump.edu.pluomustansiriyah.edu.iq

While both drugs follow this general pathway, ifosfamide metabolism shows a greater propensity for side-chain oxidation, a competing pathway that leads to different byproducts. nih.gov

Interactive Table: Key Molecules in Prodrug Activation

Prodrug Initial Metabolite Aldehyde Intermediate Active Cytotoxic Agent Byproduct
Cyclophosphamide4-HydroxycyclophosphamideAldophosphamidePhosphoramide mustardAcrolein
Ifosfamide4-HydroxyifosfamideAldoifosfamideIfosfamide mustardAcrolein

Side-Chain Dealkylation and Dechloroethylation Pathways

A significant metabolic route for chloroethylamine-containing compounds, particularly for ifosfamide, is the oxidative N-dechloroethylation of the side chains. nih.govuomustansiriyah.edu.iq This process involves the removal of one or both of the 2-chloroethyl groups from the nitrogen atom. nih.gov The dealkylation is a detoxification pathway in the sense that it prevents the formation of the bifunctional alkylating mustard, thereby reducing its DNA cross-linking ability. uva.nluomustansiriyah.edu.iq However, this pathway is also responsible for the production of toxic metabolites. uomustansiriyah.edu.iqnih.gov

The primary products of N-dechloroethylation are dechloroethylated derivatives of the parent compound (e.g., 2-dechloroethylifosfamide (B48629) and 3-dechloroethylifosfamide from ifosfamide) and chloroacetaldehyde. nih.govsmolecule.com Chloroacetaldehyde is a known neurotoxic and urotoxic compound. mdpi.comuomustansiriyah.edu.iq Further metabolism can lead to the formation of chloroethylamine itself. nih.gov

Studies comparing cyclophosphamide and ifosfamide have shown that ifosfamide has a much greater tendency to undergo N-dechloroethylation. nih.gov This metabolic difference is thought to be a major contributor to the distinct toxicity profiles of these two isomeric drugs, with ifosfamide being associated with a higher risk of neurotoxicity. nih.gov The S-isomer of ifosfamide, in particular, preferentially undergoes this side-chain oxidation. uomustansiriyah.edu.iq

Role of Cytochrome P450 Enzymes in Chloroethylamine Metabolism

The metabolism of chloroethylamine-containing compounds is heavily dependent on the cytochrome P450 (CYP) superfamily of enzymes. uva.nlresearchgate.net These enzymes are primarily located in the liver and are responsible for the oxidative metabolism of a wide range of xenobiotics, including many drugs. nih.govwikipedia.org

Multiple CYP isoforms are involved in the metabolism of cyclophosphamide and ifosfamide, with some overlap and some distinct preferences. nih.govaacrjournals.orgresearchgate.net Key enzymes implicated in the activation (4-hydroxylation) and inactivation (N-dechloroethylation) of these prodrugs include:

CYP2B6 : Plays a substantial role in the activation of cyclophosphamide. uva.nlnih.govresearchgate.net

CYP3A4 : A major enzyme involved in the activation of both cyclophosphamide and ifosfamide. nih.govaacrjournals.orgresearchgate.net It is also involved in the N-dechloroethylation pathway. researchgate.net

CYP2C9 : Contributes to the activation of both drugs. nih.govaacrjournals.orgresearchgate.net

CYP2C19 : Also participates in the metabolism of these agents. researchgate.netwikipedia.org

CYP2A6, CYP2C8, and CYP3A5 have also been shown to be involved in the metabolism of ifosfamide and cyclophosphamide. researchgate.net

The expression and activity of these enzymes can vary significantly between individuals due to genetic polymorphisms, which can in turn affect the efficacy and toxicity of chloroethylamine-based drugs. uva.nlresearchgate.net Furthermore, these enzymes can be induced by various substances, including the drugs themselves (autoinduction), which can alter the rate of their metabolism. nih.govaacrjournals.org For example, rifampin is a potent inducer of CYP3A4 and can significantly increase the 4-hydroxylation of both cyclophosphamide and ifosfamide. nih.govaacrjournals.org

Interactive Table: CYP Enzymes in Chloroethylamine Metabolism

CYP Isoform Role in Cyclophosphamide Metabolism Role in Ifosfamide Metabolism
CYP2B6Activation (4-hydroxylation)Activation (4-hydroxylation)
CYP3A4Activation & N-dechloroethylationActivation & N-dechloroethylation
CYP2C9ActivationActivation
CYP2C19ActivationActivation

Conjugation Reactions (e.g., Cysteine Conjugation to Form Thialysine)

Metabolites of chloroethylamine-containing compounds can undergo conjugation reactions, which are phase II metabolic processes that typically increase water solubility and facilitate excretion. One such reaction is the conjugation of chloroethylamine with the amino acid cysteine. mdpi.comwalshmedicalmedia.com

This conjugation results in the formation of S-(2-aminoethyl)-L-cysteine, a compound also known as thialysine. mdpi.comwalshmedicalmedia.comresearchgate.net Thialysine is an analog of the amino acid lysine (B10760008) where the gamma-methylene group is replaced by a sulfur atom. nih.gov The formation of thialysine is a significant event, as this metabolite can be further metabolized to produce other compounds. mdpi.comwalshmedicalmedia.com For instance, thialysine can be converted to thialysine ketimine, which has been implicated in the inhibition of electron-transferring flavoproteins in the mitochondrial respiratory chain. mdpi.comwalshmedicalmedia.comisciii.es

This conjugation reaction represents a pathway by which chloroethylamine, a potentially toxic metabolite, is further processed in the body. The thiol group of cysteine is highly nucleophilic and readily reacts with electrophilic compounds like chloroethylamine. researchgate.net

Identification and Characterization of Novel Metabolites

Research into the metabolism of chloroethylamine-containing drugs like ifosfamide has led to the identification of previously undetected metabolites. nih.govcapes.gov.br Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-linked electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS), have been instrumental in these discoveries. nih.govcapes.gov.br

For example, in studies of ifosfamide metabolism, researchers have identified chloroethylamine and 1,3-oxazolidin-2-one as metabolites in the plasma of patients. capes.gov.br The latter is thought to be formed from the reaction of chloroethylamine with bicarbonate. nih.gov

A comparative metabolomics study of ifosfamide and cyclophosphamide in mice identified a total of 23 drug metabolites, five of which were novel. nih.gov This study also confirmed that ifosfamide preferentially undergoes N-dechloroethylation, leading to the formation of chloroacetaldehyde, while cyclophosphamide favors ring-opening to produce acrolein. nih.gov Downstream metabolites such as S-carboxymethylcysteine and thiodiglycolic acid were found to be produced in similar amounts from both drugs, suggesting that precursor metabolites may be more directly responsible for the differential toxicities observed. nih.gov The ongoing identification and characterization of such novel metabolites are crucial for a more complete understanding of the pharmacological and toxicological profiles of chloroethylamine-based compounds.

Advanced Analytical Methodologies in Chloroethylamine Research

Spectroscopic Characterization of Chloroethylamines and their Adducts

Spectroscopy is a pivotal tool for the detailed structural and kinetic analysis of (2-Chloroethyl)methylamine and its derivatives. By examining the interaction of these molecules with electromagnetic radiation, researchers can deduce atomic-level structures and observe chemical transformations in real time.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of chloroethylamines and their reaction products. bbhegdecollege.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, researchers can map out the precise connectivity and chemical environment of atoms within a molecule. nih.govnih.gov

Studies on nitrogen mustards, the class to which (2-Chloroethyl)methylamine belongs, have utilized ¹H and ¹³C NMR to establish reference spectra for identification. nih.gov These analyses provide detailed information on chemical shifts and spin-spin coupling constants, which are crucial for confirming molecular structures. nih.gov For instance, ¹³C NMR has been used to follow the reactions of ¹³C-labeled (2-Chloroethyl)methylamine with various nucleophiles. researchgate.net This approach allows for the observation of transient intermediates, such as the N-methyl-N-(2-chloroethyl)aziridinium ion, providing direct evidence for the reaction mechanism. researchgate.net The distribution of the ¹³C label in the final products reveals the pathways of their formation, distinguishing between intramolecular cyclization and reactions involving aziridinium (B1262131) intermediates. researchgate.net

Kinetic studies also heavily rely on NMR. acs.org Rapid-injection NMR techniques have been developed to observe unstable intermediates with very short half-lives, allowing for the measurement of reaction rates, such as those involved in tin-lithium exchange in related aminoorganostannanes. researchgate.net Furthermore, ¹⁵N NMR has proven to be a straightforward method for estimating the relative stabilities and hydrolysis rates of aryl nitrogen mustards, showing a strong correlation between ¹⁵N chemical shifts and reaction kinetics. nih.gov Two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are employed to elucidate the structures of more complex adducts and metabolites by revealing through-bond and through-space correlations between different nuclei. nih.govnumberanalytics.com

Table 1: Representative NMR Spectral Data for Nitrogen Mustards Note: This table presents typical chemical shift ranges for the core structure of nitrogen mustards based on available literature. Specific values vary with solvent and substitution.

Nucleus Functional Group Typical Chemical Shift (ppm) Reference
¹H Cl-CH₂ - 3.5 - 3.9 mdpi.com
¹H -CH₂ -N- 2.6 - 2.9 mdpi.com
¹H CH₃ -N- 2.4 - 2.5 mdpi.com
¹³C C l-CH₂- 40.0 - 41.5 researchgate.netmdpi.com
¹³C -C H₂-N- 52.0 - 54.0 researchgate.netmdpi.com

Mass Spectrometry (MS) is a highly sensitive technique used to identify and quantify (2-Chloroethyl)methylamine and its transformation products by measuring their mass-to-charge ratio (m/z). It is particularly vital for identifying metabolites in biological systems and monitoring reaction progress. nih.gov

When (2-Chloroethyl)methylamine reacts or is metabolized, it primarily undergoes hydrolysis and conjugation reactions. A key hydrolysis product is N-methyldiethanolamine (MDEA). nih.govresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a standard method for the sensitive detection of MDEA in biological matrices like urine, serving as a biomarker for exposure. nih.govresearchgate.net The method often involves isotope dilution for accurate quantification. nih.gov Another reactive metabolite, the "half nitrogen mustard" 2-[(2-chloroethyl)(methyl)amino]ethanol, has been identified in plasma using gas chromatography-tandem mass spectrometry (GC-MS), providing a more specific biomarker than the fully hydrolyzed product. rsc.org

In addition to hydrolysis, (2-Chloroethyl)methylamine forms adducts with cellular nucleophiles. LC-high-resolution mass spectrometry (LC-HRMS/MS) has been used to characterize conjugates with glutathione (B108866) (GSH), identifying monoglutathionyl, diglutathionyl, and phosphorylated conjugates. nih.gov MS is also used to identify DNA adducts, which is fundamental to understanding its biological activity. acs.org For surface analysis, ion trap secondary ion mass spectrometry (SIMS) allows for the direct detection of the parent compound and its hydrolysis products on surfaces like soil. nih.gov

Table 2: Identified Metabolites and Adducts of (2-Chloroethyl)methylamine (HN2)

Compound Analytical Method Matrix Finding Reference
N-methyldiethanolamine (MDEA) LC-ESI-MS/MS Human Urine Hydrolysis product; biomarker of exposure. nih.govresearchgate.net
2-[(2-chloroethyl)(methyl)amino]ethanol GC-MS/MS Plasma "Half mustard" reactive metabolite. rsc.org
HN2-GSH LC-HRMS/MS In Vitro Monoglutathionyl conjugate. nih.gov
HN2-GSH₂ LC-HRMS/MS In Vitro Diglutathionyl conjugate. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. While the core structure of (2-Chloroethyl)methylamine does not have a strong chromophore for intense absorption, the technique is effective for monitoring reactions where a reactant or product does absorb light in this region. thermofisher.com

UV-Vis spectroscopy is a valuable tool for studying reaction kinetics by monitoring the change in absorbance at a specific wavelength over time. thermofisher.comyoutube.com This change is proportional to the change in the concentration of the absorbing species, allowing for the determination of reaction rates and orders. thermofisher.comipinnovative.com For nitrogen mustards like (2-Chloroethyl)methylamine (HN2), UV-Vis spectroscopy can be used to monitor its degradation by observing shifts in the absorbance spectrum, typically in the 240–280 nm range. The formation of reaction products can also be tracked if they possess a distinct UV-Vis absorption profile. For example, the oxidation of an alcohol by a reagent can be followed by measuring the absorbance of the product formed. theijes.com Although less structurally informative than NMR or MS, UV-Vis provides a straightforward and continuous method for acquiring kinetic data. youtube.com

Chromatographic Separation Techniques

Chromatography is essential for separating (2-Chloroethyl)methylamine from reactants, impurities, and complex biological matrices, enabling accurate quantification and analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like (2-Chloroethyl)methylamine and its derivatives. It is widely used to assess compound purity, quantify components in a mixture, and monitor the progress of chemical reactions. researchgate.net

Methods have been developed using HPLC with UV detection to analyze (2-Chloroethyl)methylamine, often after derivatization to a more stable and UV-active compound. researchgate.net For purity analysis, a patent describes an HPLC method using a cyano (CN) column with an isocratic mobile phase of potassium phosphate (B84403) buffer and acetonitrile (B52724) to quickly and accurately measure the content of 2-chloroethylamine (B1212225) hydrochloride. google.com In reaction monitoring, HPLC can separate the parent compound from its hydrolysis products, such as N-methyldiethanolamine, allowing for their quantification. nih.govresearchgate.net When coupled with mass spectrometry (HPLC-MS), the technique's power is greatly enhanced, combining the superior separation of HPLC with the sensitive and specific detection of MS. nih.gov However, for detecting genotoxic impurities at very low levels (parts-per-million), conventional HPLC with UV detection may lack the required sensitivity. oup.com

Table 3: Example HPLC Conditions for Chloroethylamine Analysis

Parameter Condition 1 Reference
Column Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm) google.com
Mobile Phase Isocratic: 10mM K₂HPO₄ (pH 8.0) / Acetonitrile (40:60) google.com
Detection UV google.com

| Application | Purity and content analysis of 2-chloroethylamine HCl. | google.com |

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (<2 µm) to achieve significantly higher resolution, sensitivity, and speed compared to traditional HPLC. researchgate.net When coupled with high-resolution mass spectrometry (HRMS), UPLC-MS is a premier platform for metabolomics, the comprehensive study of metabolites in a biological system. frontiersin.orgresearchgate.net

UPLC-MS/MS methods provide the selectivity and sensitivity needed to identify and quantify trace-level metabolites of (2-Chloroethyl)methylamine in complex biological fluids like serum or urine. frontiersin.orgnih.gov Untargeted metabolomics approaches using UPLC-MS can generate a global profile of metabolic changes following exposure. animbiosci.orgillinois.edu For targeted analysis, a UPLC-MS/MS method was developed to quantify the related genotoxic impurity bis(2-chloroethyl)amine (B1207034) in a drug substance, achieving a limit of quantification at the parts-per-million (ppm) level. researchgate.net Such methods typically use a C18 or HILIC column and a gradient elution with mobile phases like formic acid in water and methanol (B129727) or acetonitrile. researchgate.netanimbiosci.org The enhanced separation efficiency of UPLC is critical for resolving isomeric metabolites and separating them from endogenous interferences, which is essential for accurate high-resolution metabolomics profiling. researchgate.netnih.gov

Table 4: Example UPLC-MS/MS Conditions for a Related Chloroethylamine Impurity

Parameter Condition Reference
Instrument Waters Acquity UPLC H-class with Quattro Premier XE MS researchgate.net
Column ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm) researchgate.net
Mobile Phase Isocratic: 0.2% Formic Acid in Water / Methanol (45:55 v/v) researchgate.net
Flow Rate 0.5 mL/min researchgate.net
Detection ESI+ with Multiple Reaction Monitoring (MRM) researchgate.net

| Application | Quantification of bis(2-chloroethyl)amine impurity. | researchgate.net |

Electrochemical and Voltammetric Studies for Redox Behavior Characterization

The electrochemical and voltammetric analysis of chloroethylamines, including (2-CHLORO-ETHYL)-METHYL-AMINE, provides critical insights into their redox behavior. These methodologies are instrumental in understanding the compound's reactivity, particularly the mechanisms of oxidation and reduction which are closely linked to its chemical properties and interactions in various environments. While specific voltammetric studies detailing the precise redox potentials of this compound are not extensively documented in publicly available literature, its behavior can be inferred from the well-established principles of aliphatic amine electrochemistry and the known reactivity of the chloroethyl functional group.

Electrochemical techniques are pivotal for characterizing and quantifying various classes of alkylating agents, including nitrogen mustards. researchgate.net The general mechanism for the electrochemical oxidation of simple aliphatic amines at an anode surface is understood to proceed via the transfer of an electron from the lone pair of the nitrogen atom. researchgate.net This initial step results in the formation of a radical cation, which can then undergo further reactions, such as deprotonation or dealkylation, leading to various transformation products. researchgate.net

For this compound, the redox chemistry is dominated by two key features: the secondary amine group and the reactive 2-chloroethyl side chain. The lone pair of electrons on the nitrogen atom makes the compound susceptible to anodic oxidation. Concurrently, the molecule can undergo an intramolecular cyclization, a process fundamental to the reactivity of all nitrogen mustards. rsc.org In this reaction, the nitrogen atom acts as an internal nucleophile, displacing the chloride ion to form a highly reactive quaternary aziridinium cation. This cyclization is a form of intramolecular redox displacement and is the rate-determining step for the compound's alkylating reactions.

Voltammetric methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for probing these processes. ncats.iomdpi.com A cyclic voltammogram would reveal the potential at which the compound is oxidized (anodic peak potential, Epa) and, if the process is reversible, the potential at which it is reduced (cathodic peak potential, Epc). The intensity of the peak current (ipa) provides information about the concentration of the analyte and the kinetics of the electron transfer process. mdpi.com Studies on related nitrogen mustard complexes and other amine-containing pharmaceuticals demonstrate that these compounds are electroactive and can be analyzed with high sensitivity using modern electrochemical methods. researchgate.netncats.ioresearchgate.net

Detailed Research Findings

Research into the electrochemistry of molecules structurally related to this compound reveals several key findings. The electrochemical oxidation of aliphatic amines is generally an irreversible process that occurs at a solid electrode, such as glassy carbon, and is influenced by factors like pH and the structure of the amine. researchgate.net For instance, studies on the electrochemical oxidation of ephedrine, which also contains a methylamino group, identified products resulting from dealkylation and oxidation. researchgate.net

Furthermore, the reactivity of the nitrogen mustard group can be modulated by coordinating it to a metal center, a strategy explored for developing hypoxia-selective antitumor agents. researchgate.net The reduction potential of the coordinated metal center directly influences the release and activation of the mustard ligand. researchgate.net Cyclic voltammetry is a primary tool used to characterize the redox potentials of these metal complexes and to study their mechanism of action. researchgate.netgrafiati.comscispace.com

While specific quantitative data for this compound is scarce, the table below illustrates the type of parameters typically determined in a voltammetric study of a comparable analyte. The data is representative and based on findings for other electroactive amine compounds.

Interactive Data Table: Representative Electrochemical Parameters

ParameterSymbolRepresentative ValueSignificance
Anodic Peak PotentialEpa+0.8 to +1.2 V (vs. Ag/AgCl)Potential at which oxidation occurs; indicates thermodynamic ease of electron removal.
Anodic Peak CurrentipaDependent on concentrationProportional to the bulk concentration of the analyte; used for quantification.
Transfer Coefficientα~0.5Indicates the symmetry of the energy barrier for an irreversible electron transfer reaction.
Number of Electronsn1-2Number of electrons transferred in the overall oxidation process.
Diffusion CoefficientD10⁻⁵ to 10⁻⁶ cm²/sMeasure of the rate at which the analyte diffuses to the electrode surface.

Note: The values presented in this table are illustrative and represent typical ranges observed for the electrochemical oxidation of aliphatic amines and related pharmaceutical compounds at a glassy carbon electrode. Specific experimental values for this compound would need to be determined empirically.

The electrochemical reduction of the carbon-chlorine bond is also a possible redox pathway. Electrochemical reductive dechlorination has been studied for various chloro-organic compounds. researchgate.net This process is often facilitated by mediators and can be an effective method for degradation, though it typically requires significantly negative potentials. researchgate.net

Computational Chemistry and Molecular Modeling Approaches to Chloroethylamines

Quantum Mechanical Studies of Chloroethylamine Reaction Mechanisms

Quantum mechanical (QM) methods are fundamental to understanding the reaction mechanisms of chloroethylamines, particularly the formation of the highly reactive aziridinium (B1262131) ion. This intramolecular cyclization is a critical step in their mechanism of action. mdpi.com

Key Research Findings:

Aziridinium Ion Formation: QM studies have elucidated the thermodynamics and kinetics of the intramolecular cyclization of nitrogen mustards to form the aziridinium cation. mdpi.commdpi.com This process is an intramolecular nucleophilic substitution (SN2) reaction. mdpi.com Computational models show that for aliphatic mustards like mechlorethamine (B1211372), the formation of the aziridinium ion is significantly preferred. nih.govacs.org

Reaction Pathway: Ab initio quantum molecular studies have modeled the neutral, quaternized aziridinium, and free carbonium ion forms of mechlorethamine to understand the electrostatic properties and conformations involved in DNA alkylation. researchgate.net The reaction is described as a concerted process involving neighboring-group participation from the nucleophilic tertiary nitrogen. nih.govacs.org

Activation Energy: Explicit solvent ab initio molecular dynamics simulations have calculated the activation free energy for mechlorethamine to form the aziridinium ion to be approximately 20.4 kcal/mol, which is in close agreement with the experimental value of 22.5 kcal/mol. nih.govacs.org

Stereoselectivity: QM studies on organocatalyzed reactions, while not directly on (2-CHLORO-ETHYL)-METHYL-AMINE, demonstrate the power of these methods in rationalizing and predicting stereoselectivity based on the transition state energies of competing pathways. acs.orguit.no This approach is applicable to understanding the stereochemical outcomes of chloroethylamine reactions.

Table 1: Calculated Activation Energies for Aziridinium Ion Formation
CompoundComputational MethodCalculated Activation Energy (kcal/mol)Experimental Activation Energy (kcal/mol)Reference
MechlorethamineAb initio molecular dynamics20.422.5 nih.govacs.org
Phosphoramide (B1221513) mustardAb initio molecular dynamicsNot specifiedNot specified nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the reactivity of molecules like this compound. nih.gov DFT calculations provide valuable information on orbital energies, charge distributions, and molecular electrostatic potentials, which are crucial for understanding chemical behavior.

Key Research Findings:

Electronic Properties: DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize molecular geometries and compute electronic properties. rsc.orgnih.gov These studies help in understanding the electronic transitions and reactivity of the molecule. researchgate.net

Reactivity Descriptors: Global reactivity descriptors such as HOMO-LUMO energy gap, ionization potential, electron affinity, and electrophilicity index are calculated using DFT to predict the chemical reactivity of compounds. rsc.orgdntb.gov.ua A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

Reaction Mechanisms: DFT has been used to study the thermodynamics and kinetics of the monofunctional binding of nitrogen mustards to DNA bases like guanine (B1146940) and adenine (B156593). acs.org Studies have shown that DNA alkylation by mechlorethamine proceeds via the formation of aziridinium intermediates rather than direct substitution. researchgate.net The presence of heterocyclic substituents on the nitrogen atom has been shown through DFT calculations to increase the activation energy barrier for aziridinium ion formation, thereby reducing the compound's activity. researchgate.net

NBO Analysis: Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, helps in understanding the delocalization of electron density and the nature of bonding. scirp.org For instance, NBO analysis of mechlorethamine revealed resonance within the aziridinium ring and identified the N1-C4 bond as the site of nucleophilic attack by guanine. scirp.org

Table 2: DFT-Calculated Parameters for Reactivity Analysis
ParameterSignificanceTypical Computational LevelReference
HOMO-LUMO Energy Gap (ΔE)Indicator of molecular stability and reactivity.B3LYP/6-311++G(d,p) researchgate.net
Molecular Electrostatic Potential (MEP)Identifies electrophilic and nucleophilic sites.B3LYP/6-311++G(d,p) researchgate.net
Natural Bond Orbital (NBO) AnalysisAnalyzes charge delocalization and donor-acceptor interactions.B3LYP/6-31G(d,p) scirp.org
Global Reactivity DescriptorsQuantifies electronegativity, hardness, softness, and electrophilicity.B3LYP/6-311++G(d,p) rsc.org

Molecular Dynamics (MD) Simulations for Solvent Effects and Drug-Target Interaction Pathways

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of solvent effects and the pathways of drug-target interactions over time. mdpi.com This is particularly important for understanding how chloroethylamines behave in a biological environment.

Key Research Findings:

Solvent Effects: Explicit solvent MD simulations have been crucial in understanding the activation of nitrogen mustards. nih.gov The simulations show that the local water structure in the first hydration shell changes significantly during the formation of the aziridinium ion. nih.govacs.org The reactivity is highly dependent on the coordination and orientation of these water molecules. nih.govacs.org

Drug-DNA Interaction: MD simulations are used to study the interaction of nitrogen mustards with DNA. These simulations can reveal the preferred binding sites and the conformational changes induced in the DNA upon alkylation. researchgate.net For example, QM/MM (Quantum Mechanics/Molecular Mechanics) computations, a hybrid method, have been used to study DNA crosslinks formed by chloroethylnitrosoureas, showing that the dG(N1)-dC(N3) crosslink results in less DNA deformation. researchgate.net

Drug Delivery Systems: MD simulations have been employed to investigate the use of single-walled carbon nanotubes (SWCNTs) as potential delivery systems for nitrogen mustard drugs. researchgate.net These simulations suggest that the drug-SWCNT complexes are most stable in an aqueous environment. researchgate.net

Convergence and Timescale: The accuracy of MD simulations depends on sufficient simulation time to observe multiple binding and unbinding events. nih.gov Typical simulations run for tens to hundreds of nanoseconds to ensure qualitative convergence. nih.gov

Structure-Activity Relationship (SAR) Modeling for Predicting Biological Efficacy

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable for designing new, more effective chloroethylamine derivatives.

Key Research Findings:

3D-QSAR Studies: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of nitrogen mustards to understand the structural requirements for anticancer activity. ijpsonline.comnih.govacs.org These studies generate 3D contour maps that visualize the regions where steric, electrostatic, and hydrophobic fields influence biological activity. ijpsonline.comnih.gov

Key Descriptors: For aromatic nitrogen mustards, QSAR studies have shown that chemical reactivity (expressed as hydrolysis rate), lipophilicity (π), and steric parameters are important in determining their biological properties. nih.gov In some dipeptide-alkylated nitrogen mustard compounds, the "Min electrophilic react index for a C atom" was identified as a crucial descriptor for anti-tumor activity. frontiersin.org

Predictive Models: Both linear and non-linear QSAR models have been developed. frontiersin.org For a series of 39 nitrogen mustards, a CoMFA model was generated that showed good predictive ability for anticancer activity, with steric and electrostatic fields contributing 52.5% and 47.5%, respectively. ijpsonline.com

Design of New Compounds: The insights gained from QSAR models are used to design new compounds with potentially enhanced activity. nih.govfrontiersin.org For example, by combining descriptors from 2D-QSAR and force fields from 3D-QSAR, new nitrogen mustard compounds have been designed with predicted high activity. frontiersin.org

Table 3: Key Parameters in QSAR Models for Nitrogen Mustards
QSAR MethodKey Parameters/DescriptorsApplicationReference
CoMFASteric and Electrostatic FieldsPredicting anticancer activity of nitrogen mustards ijpsonline.com
CoMSIASteric, Electrostatic, Hydrophobic, H-bond donor/acceptor fieldsCorrelating structure with antileukemic activity of steroidal esters of nitrogen mustards nih.govacs.org
2D-QSARTopological, electronic, and physicochemical descriptors (e.g., Min electrophilic react index)Predicting anti-tumor activity of dipeptide-alkylated nitrogen mustards frontiersin.org
Classical QSARHydrolysis rate (log k), lipophilicity (π), steric parameters (MDT)Correlating toxicity and antitumor activity of aromatic nitrogen mustards nih.gov

Prediction of Drug-Target Interactions and Binding Affinities

Predicting how a drug like this compound will interact with its biological target (primarily DNA) and the strength of that interaction is a major goal of computational modeling. plos.orgmlr.press These predictions can accelerate the drug discovery process by identifying promising candidates and elucidating mechanisms of action. mdpi.com

Key Research Findings:

Target Identification: The primary target of nitrogen mustards is DNA, with a preference for alkylating the N7 position of guanine. mdpi.comscirp.orgmdpi.com Computational studies confirm this preference, showing that alkylation of guanine is energetically more favorable than adenine by about 6 kcal/mol. nih.govacs.org

Binding Affinity: Molecular docking is a common technique used to predict the binding pose and affinity of a ligand to a receptor. researchgate.net For nitrogen mustards, docking studies can help visualize how the molecule fits into the minor or major groove of DNA and interacts with specific base pairs. ucl.ac.uk

Interaction Networks: More advanced methods aim to predict entire drug-target interaction networks. plos.orgnih.gov These approaches often use machine learning algorithms, encoding drugs by their functional groups and proteins by their biological features, to predict potential interactions. plos.org

Mechanism of Alkylation: Computational studies provide a detailed picture of the alkylation process. After the formation of the aziridinium ion, it undergoes nucleophilic attack by DNA bases. mdpi.com QM/MM and DFT studies have been instrumental in modeling the transition states and energy profiles of these reactions, confirming the step-wise nature of mono- and di-alkylation. researchgate.netresearchgate.net

Conjugate Design: By tethering a nitrogen mustard to a DNA-binding vector like a lexitropsin, the affinity and sequence specificity of the alkylating agent can be enhanced. ucl.ac.uk Computational modeling can aid in the design of such conjugates to optimize their DNA binding and alkylating efficiency. nih.gov

Environmental Fate and Bioremediation Research of Chloroethylamines

Environmental Occurrence and Persistence of Chloroethylamine Contaminants

Chloroethylamines, including the nitrogen mustards, are not naturally occurring substances. Their presence in the environment stems from anthropogenic sources. Historically, they were developed as chemical warfare agents, and their synthesis for such purposes represents a potential source of environmental contamination. wikipedia.org More commonly, they are utilized in pharmaceutical applications as chemotherapeutic agents, specifically as DNA alkylating agents for cancer treatment. wikipedia.org The manufacturing, use, and disposal of these compounds can lead to their release into the environment.

The persistence of chloroethylamines in the environment is generally considered to be low. nih.gov This is not due to a lack of inherent toxicity, but rather to their high chemical reactivity. The core structure of a chloroethylamine features a bis(2-chloroethyl)amino functional group, which readily undergoes intramolecular cyclization to form a highly strained and reactive aziridinium (B1262131) ion. wikipedia.org This ion is a potent electrophile that rapidly reacts with any available nucleophiles, with water being the most abundant in most environmental matrices. This inherent reactivity means the parent compounds are unlikely to persist for extended periods, but rather are transformed into various degradation products. nih.gov

Abiotic Degradation Pathways in Various Environmental Matrices

The environmental fate of (2-CHLORO-ETHYL)-METHYL-AMINE is predominantly governed by abiotic degradation processes, primarily hydrolysis. The degradation is initiated by the intramolecular displacement of the chloride ion by the amine nitrogen, forming a reactive aziridinium cation intermediate. This intermediate is then susceptible to nucleophilic attack by water, leading to the substitution of the chlorine atom with a hydroxyl group.

The rate of this degradation is significantly influenced by several environmental factors, most notably pH. The initial cyclization reaction is dependent on the availability of the lone pair of electrons on the nitrogen atom. Under acidic conditions, the nitrogen is protonated, which inhibits the formation of the aziridinium ion and slows the degradation rate. Conversely, under neutral to alkaline conditions, the unprotonated amine is more available, accelerating the cyclization and subsequent hydrolysis. epa.gov Temperature also plays a key role, with higher temperatures generally increasing the rate of reaction.

Beyond hydrolysis, other abiotic pathways such as oxidation can contribute to the degradation of chloroethylamines. For instance, studies on the related nitrogen mustard tris(2-chloroethyl)amine (HN3) have shown that strong oxidizing agents like ferrate(VI) can achieve complete degradation within minutes across a wide pH range. nih.govscispace.combohrium.com This suggests that in environments with strong oxidizing potential, the persistence of chloroethylamines would be exceedingly short.

FactorEffect on Degradation RateMechanism
pHIncreases with alkalinityThe unprotonated amine form, favored at higher pH, is required for the initial rate-limiting cyclization to the aziridinium ion. epa.gov
TemperatureIncreases with temperatureProvides the necessary activation energy for the chemical reactions, consistent with general chemical kinetics. epa.gov
Oxidizing AgentsCan be very rapidChemical oxidation can directly break down the molecule, as demonstrated by the reaction of HN3 with ferrate(VI). nih.govscispace.combohrium.com
NucleophilesIncreases with nucleophile concentrationThe aziridinium intermediate reacts readily with various nucleophiles present in environmental matrices (e.g., humic substances).

Bioremediation Strategies for Chlorinated Amine Contaminants

While abiotic degradation is a primary fate pathway, the potential for microbial degradation of chloroethylamines and their breakdown products is an important area of research for contaminated site remediation. Bioremediation leverages the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. researchgate.net

Evaluation of Aerobic and Anaerobic Biodegradation Processes

Biodegradation of chlorinated compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although specific pathways for this compound are not well-documented. researchgate.net

Anaerobic Biodegradation: Under anaerobic conditions, the primary mechanism for the breakdown of many chlorinated aliphatic compounds is reductive dechlorination. mdpi.comeurochlor.org In this process, microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. This process, also known as halorespiration, is carried out by specific groups of bacteria, such as Dehalococcoides, which can gain energy from this reaction. epa.govnih.gov

Aerobic Biodegradation: In aerobic environments, microorganisms utilize oxygen-dependent enzymes to degrade contaminants. The degradation of some chlorinated aliphatic compounds can proceed aerobically, where the compound may serve as a growth substrate. For example, Pseudomonas aeruginosa strain NB1 has been shown to use chloromethane (B1201357) as its sole carbon and energy source under aerobic conditions. researchgate.net More commonly, degradation occurs via oxidation initiated by monooxygenase or dioxygenase enzymes. eurochlor.org

Role of Specific Microbial Consortia and Enzyme-Mediated Transformations

The biological cleavage of the carbon-chlorine bond is the critical step in the degradation of chloroethylamines and is catalyzed by enzymes known as dehalogenases. eurochlor.orgnih.gov These enzymes are found in a wide variety of microorganisms and are central to bioremediation strategies.

Microbial consortia, or communities of different microbial species, are often more effective at degrading contaminants than single species. Different members of the consortium can carry out different steps in a degradation pathway. Genera such as Pseudomonas, Rhodococcus, and the anaerobic Dehalococcoides are well-known for their ability to degrade a wide range of chlorinated pollutants due to their diverse enzymatic machinery. nih.govresearchgate.net Metagenomic studies of contaminated sites often reveal a host of dehalogenase genes, indicating a natural potential for bioremediation that can be enhanced. nih.govmdpi.com

Enzyme ClassReaction TypeTypical ConditionsMechanism
Haloalkane DehalogenasesHydrolytic DehalogenationAerobicCatalyzes the hydrolytic cleavage of a carbon-halogen bond, replacing the halogen with a hydroxyl group from water. eurochlor.orgrug.nl
Reductive DehalogenasesReductive DechlorinationAnaerobicRemoves a halogen atom and replaces it with a hydrogen atom; the chlorinated compound serves as an electron acceptor. rug.nl
Oxygenases (Mono- and Di-)Oxidative DehalogenationAerobicIncorporate one or two atoms of oxygen into the substrate, which can lead to destabilization and cleavage of the C-Cl bond. eurochlor.org

Cometabolic Degradation Pathways in Complex Environmental Systems

Cometabolism is a phenomenon where microorganisms degrade a contaminant fortuitously, without gaining energy or nutrients from the process. enviro.wikifrtr.gov The degradation is carried out by non-specific enzymes that are produced to metabolize a primary growth substrate. frtr.gov This pathway is particularly relevant for the remediation of contaminants at very low concentrations, where the contaminant level is too low to support microbial growth. clu-in.org

For chlorinated aliphatic compounds, cometabolic degradation is often mediated by powerful and broad-specificity oxygenase enzymes. frtr.govclu-in.org For example, methanotrophic bacteria, which grow on methane (B114726), produce a methane monooxygenase (MMO) enzyme. This enzyme is known to be highly promiscuous and can oxidize a vast array of other compounds, including chlorinated solvents like trichloroethylene (B50587) (TCE). enviro.wiki Similarly, bacteria that grow on substrates like propane (B168953) or toluene (B28343) produce other potent oxygenases. nih.gov It is plausible that such enzymes could also initiate the degradation of this compound, although this specific interaction has not been documented. The application of cometabolic bioremediation would involve stimulating the growth of relevant microbial populations (e.g., methanotrophs) by adding a primary substrate (e.g., methane) to a contaminated site to promote the breakdown of the chloroethylamine contaminant. frtr.gov

Polymer Chemistry and Materials Science Applications of Chloroethylamines

Synthesis of Functional Polymers Utilizing Chloroethylamine Monomers

The reactivity of the chlorine and amine groups in chloroethylamines makes them valuable monomers in the synthesis of a range of functional polymers. These polymers are of significant interest due to their diverse applications, from industrial processes to cutting-edge biomedical technologies.

Polyethyleneimine (PEI) Synthesis from 2-Haloethylamines and Aziridine (B145994) Intermediates

Branched Polyethyleneimine (PEI) is a cationic polymer with a high density of primary, secondary, and tertiary amine groups. rsc.org It is commercially synthesized through the acid-catalyzed ring-opening polymerization of aziridine, a highly toxic monomer. researchgate.net A safer and more economical one-pot synthesis method utilizes 2-haloethylamines, such as 2-chloroethylamine (B1212225), in an aqueous sodium hydroxide (B78521) solution. researchgate.net

This process occurs in two stages. In the first stage, at a lower temperature (e.g., 25°C), the 2-chloroethylamine undergoes intramolecular dehydrochlorination to form an aziridine intermediate, which is the major product, alongside some PEI oligomers formed via intermolecular dehydrochlorination. researchgate.net In the second stage, at a higher temperature (e.g., 100°C), the aziridine rings are opened by the amino groups of the PEI oligomers, allowing for chain growth until the aziridine monomer is depleted. researchgate.net This method provides a pathway to branched PEIs, which have found use as heavy-metal adsorbents and gene transfection agents. researchgate.net While direct polymerization of (2-Chloro-ethyl)-methyl-amine via this specific two-stage process is not extensively detailed in the reviewed literature, the existence of poly(N-methylethylenimine) suggests that a similar synthetic route using the methylated precursor is feasible. acs.org

Table 1: Two-Stage Synthesis of Branched PEI from 2-Chloroethylamine

StageTemperatureDurationKey ReactionsProducts
I25°C24 hIntramolecular and intermolecular dehydrochlorinationAziridine (major), PEI oligomer
II100°C24 hRing-opening of aziridine by amino groupsBranched PEI

This table summarizes the optimized two-stage process for synthesizing branched PEI from 2-chloroethylamine as described in the literature. researchgate.net

Polymerization of 2-Chloroethyl Methacrylate (B99206) and Resulting Material Properties

There is limited direct scientific literature available detailing the specific use of this compound in the polymerization of 2-chloroethyl methacrylate. However, 2-chloroethyl methacrylate itself is a monomer used in polymer synthesis. researchgate.net The chloroethyl group can undergo nucleophilic substitution, which allows for the introduction of various functional groups into the resulting polymer chain. This functionalization capability enables the creation of polymers with tailored properties for a range of applications. The polymerization of 2-chloroethyl methacrylate typically proceeds via radical polymerization techniques. researchgate.net

Synthesis of Poly(2-Oxazolines) from Chloroethylamine Precursors

Poly(2-oxazolines) are a class of polymers synthesized via the cationic ring-opening polymerization of 2-oxazoline monomers. qut.edu.auresearchgate.net These polymers have gained significant attention for biomedical applications due to their biocompatibility and tunable properties. qut.edu.au Linear polyethyleneimine (PEI) can be produced by the hydrolysis of poly(2-ethyl-2-oxazoline). researchgate.net This indicates an indirect route from oxazoline (B21484) chemistry to PEI-related structures.

The synthesis of poly(2-oxazolines) allows for the creation of well-defined polymer architectures, including block copolymers. researchgate.netvt.edu While chloroethylamines are not direct precursors for the oxazoline ring itself, the resulting poly(2-oxazoline) can be modified. For instance, the hydrolysis of poly(2-ethyl-2-oxazoline) cleaves the side chains to yield linear PEI. researchgate.net This method provides a pathway to linear PEI, which has a different architecture compared to the branched PEI obtained from the direct polymerization of aziridine.

Mechanisms of Polymerization and Controlled Chain Growth, Including Cross-linking Phenomena

The polymerization of chloroethylamine-derived monomers involves several fundamental mechanisms. The synthesis of branched PEI from 2-chloroethylamine proceeds through a chain-growth polymerization mechanism involving an aziridine intermediate. researchgate.net This ring-opening polymerization is initiated by the nucleophilic attack of an amine on the aziridine ring. researchgate.net

During the synthesis of branched PEI, cross-linking is an inherent phenomenon. The secondary amino groups within a growing polymer chain can react with terminal aziridine rings of the same or another chain. researchgate.net This leads to the formation of a three-dimensional, branched structure. wikipedia.org The degree of branching and cross-linking can be influenced by the reaction conditions.

In contrast, the polymerization of 2-oxazolines is a cationic ring-opening polymerization that is considered a living or quasi-living polymerization. researchgate.net This allows for a high degree of control over the polymer's molecular weight and architecture, leading to polymers with narrow molecular weight distributions. vt.edu Cross-linking in poly(2-oxazoline) systems can be achieved by using bifunctional initiators or by post-polymerization modification of functional side groups.

Advanced Applications in Biomedical Materials and Drug Delivery Systems

The unique properties of polymers derived from chloroethylamines make them highly suitable for various biomedical applications, including their use as materials for drug and gene delivery. mdpi.comnih.gov

Development of Gene Transfection Agents

Cationic polymers, such as polyethyleneimine (PEI), are widely used as non-viral vectors for gene delivery. mdpi.comacs.org Their positively charged nature at physiological pH allows them to condense negatively charged nucleic acids (like DNA and RNA) into nanoparticles known as polyplexes. utwente.nl These polyplexes can then interact with the cell membrane and be taken up by the cell, facilitating the delivery of the genetic material. utwente.nl

The high density of amino groups in branched PEI contributes to its effectiveness as a gene transfection agent through the "proton sponge" effect. utwente.nl Once inside the cell's endosomes, the polymer's amines become protonated, leading to an influx of chloride ions and water, which causes the endosome to swell and rupture, releasing the polyplex into the cytoplasm. utwente.nl While the toxicity of PEI can be a concern, modifications to its structure, such as grafting with other molecules, can improve its biocompatibility. nih.gov Given that poly(N-methylethylenimine) also possesses a cationic nature, it is expected to have applications as a gene delivery agent, similar to its non-methylated counterpart.

Engineering Drug Delivery Systems with Controlled Release Profiles

The reactive nature of the chloroethyl group in compounds such as this compound makes it a valuable moiety in the synthesis and functionalization of polymers for advanced drug delivery systems. evitachem.comresearchgate.net The primary advantage lies in the ability to create covalent linkages or introduce functional groups that can respond to specific physiological stimuli, thereby enabling controlled and targeted drug release. nih.govthepharmajournal.com This approach helps maintain drug concentrations within the therapeutic window for extended periods, improving efficacy and patient compliance. thepharmajournal.com

One major strategy involves the incorporation of chloroethylamine derivatives into hydrogel networks. For instance, compounds like 2-(2-chloroethoxy)ethyl(methyl)amine serve as intermediates in the development of pH-responsive hydrogels. evitachem.com The amine group provides a pH-sensitive character, while the chloroethyl group allows for grafting onto or cross-linking with other polymer chains. In acidic environments, such as those found in tumor microenvironments or specific intracellular compartments, the amine groups become protonated, leading to electrostatic repulsion and swelling of the hydrogel matrix. This swelling facilitates the release of an entrapped therapeutic agent in a controlled manner.

Another sophisticated approach is the design of redox-sensitive chemical delivery systems (CDS), particularly for challenging targets like the central nervous system (CNS). researchgate.net The blood-brain barrier (BBB) significantly restricts the passage of many potent therapeutic agents. researchgate.net To overcome this, researchers have developed systems where a hydrophilic drug is attached to a lipophilic carrier molecule, enabling passage across the BBB. Bis(2-chloroethyl)amine (B1207034), a related nitrogen mustard, has been conjugated to a dihydropyridine (B1217469) carrier. researchgate.net This lipophilic prodrug can cross the BBB. Once in the brain, the dihydropyridine moiety is oxidized to its quaternary pyridinium (B92312) salt, which is hydrophilic and becomes trapped. Subsequent enzymatic or chemical cleavage slowly releases the active bis(2-chloroethyl)amine, ensuring a sustained and targeted therapeutic action. researchgate.net In vitro studies have confirmed that the oxidation of these CDS-mustard compounds follows pseudo-first-order kinetics, indicating a predictable release profile. researchgate.net

The versatility of chloroethylamines extends to the synthesis of block copolymers, such as poly(2-oxazoline)s (POx), which can self-assemble into micelles for drug encapsulation. core.ac.uk The synthesis of POx can involve monomers functionalized using chloroethylamine chemistry, allowing for precise control over the polymer architecture. These micelles can encapsulate hydrophobic drugs in their core, while the hydrophilic shell provides stability in aqueous environments and can be decorated with targeting ligands. The release of the drug from these POx micelles can be tuned by altering the polymer composition and molecular weight. core.ac.uk

Polymer SystemChloroethylamine Derivative RoleDrug Release Mechanism & Profile
pH-Responsive Hydrogels Intermediate for synthesis (e.g., 2-(2-chloroethoxy)ethyl(methyl)amine) evitachem.comProtonation of amine groups in acidic pH causes matrix swelling, leading to triggered release.
Redox Chemical Delivery System (CDS) Active drug moiety (e.g., Bis(2-chloroethyl)amine) conjugated to a dihydropyridine carrier researchgate.netOxidation of the carrier in the target environment (brain) traps the drug, followed by slow cleavage and sustained release.
Poly(2-oxazoline) (POx) Micelles Used in the synthesis of functional monomers for polymerization core.ac.ukEncapsulation of the drug within the micellar core, with release controlled by diffusion and polymer degradation.

Fabrication of Tissue Engineering Scaffolds

In tissue engineering, scaffolds provide a temporary three-dimensional framework that mimics the native extracellular matrix (ECM), supporting cell attachment, proliferation, and differentiation to regenerate damaged tissue. umich.edufrontiersin.org Synthetic biodegradable polymers are frequently used for scaffold fabrication due to their processability and tunable mechanical properties. umich.edumdpi.com However, these synthetic materials often lack the biological cues necessary to guide cellular behavior effectively. umich.edu Functionalization of these polymer scaffolds with bioactive molecules or specific chemical groups is a critical strategy to enhance their performance. Chloroethylamine derivatives serve as key reagents in this functionalization process. mdpi.com

A prominent application is the introduction of cationic groups onto the surface of a polymer scaffold to facilitate the immobilization of negatively charged biomolecules, such as growth factors or anti-inflammatory drugs. mdpi.com For example, in bone tissue engineering, cellulose-based scaffolds have been modified to achieve prolonged release of dexamethasone (B1670325), an anti-inflammatory drug. mdpi.com The native cellulose (B213188) scaffold released the drug too rapidly. To control the release, the scaffold was animated by treating it with 2-chloro-N,N-diethylethylamine hydrochloride in an alkaline medium. mdpi.com This reaction introduces cationic diethylaminoethyl groups onto the cellulose backbone. These positively charged groups can then form ionic interactions with the negatively charged dexamethasone sodium phosphate (B84403), effectively immobilizing the drug within the scaffold's 3D structure. This strategy leads to a significantly more controlled and sustained release of the therapeutic agent, which is crucial for modulating the inflammatory response during tissue healing. mdpi.com

The functionalization process not only allows for controlled delivery of bioactive agents but also alters the scaffold's surface properties, such as hydrophilicity, which can directly impact cell-material interactions. umich.edu By grafting amine-containing moieties, the scaffold surface can become more favorable for cell adhesion and growth compared to the unmodified synthetic polymer. umich.edu

The fabrication techniques for these scaffolds are diverse and include methods like lyophilization (freeze-drying), electrospinning, and solid-state foaming. mdpi.comnih.govnih.gov Regardless of the fabrication method, the ability to chemically modify the scaffold material post-fabrication using reagents like this compound or its analogues is a powerful tool. It allows for the creation of "smart" scaffolds that actively participate in the regenerative process rather than merely serving as a passive support structure. umich.edu

Scaffold MaterialFunctionalizing AgentResearch FindingApplication
Cellulose 2-chloro-N,N-diethylethylamine hydrochloride mdpi.comIntroduced cationic groups that ionically bound dexamethasone sodium phosphate, prolonging its release. mdpi.comBone Tissue Engineering mdpi.com
Synthetic Polymers (General) General Chloroethylamine DerivativesCan be used to graft amine groups, increasing surface hydrophilicity and creating binding sites for bioactive molecules. umich.eduGeneral Tissue Engineering umich.edusigmaaldrich.com

Q & A

Basic: What are the recommended methods for synthesizing (2-chloroethyl)-methyl-amine (HN2) and confirming its structural integrity?

Answer:
HN2 is synthesized via nucleophilic substitution reactions, typically involving methylamine and 1,2-dichloroethane under controlled conditions . Post-synthesis, structural confirmation requires:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to identify alkyl chloride and methylamine moieties.
  • Infrared (IR) Spectroscopy : Peaks near 600–700 cm1^{-1} confirm C-Cl bonds.
  • Elemental Analysis : To verify C, H, N, and Cl composition (e.g., C5_5H11_{11}Cl2_2N).
  • Melting Point Analysis : Compare observed mp (140–150°C for hydrochloride salts) with literature values .

Advanced: How does HN2 mediate DNA alkylation, and what experimental methods are used to quantify its genotoxic effects?

Answer:
HN2, a nitrogen mustard, forms covalent DNA crosslinks via bifunctional alkylation at guanine N7 positions, disrupting replication. Key methodologies:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Identifies alkylated nucleobases (e.g., 7-alkylguanine adducts).
  • Comet Assay : Measures single-strand breaks indicative of crosslink repair.
  • PCR-Based Assays : Assess replication blockage at alkylation sites.
  • Comparative Studies : Use HN2 derivatives (e.g., deuterated analogs) as internal standards to track reaction kinetics .

Basic: What safety protocols are critical when handling HN2 in laboratory settings?

Answer:

  • Containment : Use fume hoods and sealed systems to prevent vapor exposure (HN2 is a vesicant and mutagen) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
  • Deactivation : Treat waste with sodium thiosulfate to neutralize reactive chlorine groups.
  • Storage : In airtight containers at -20°C, away from light and moisture .

Advanced: How can researchers resolve contradictions in reported alkylation efficiencies of HN2 across studies?

Answer:
Discrepancies may arise from variations in:

  • Reaction Conditions : pH, temperature, and solvent polarity affect nucleophilicity.
  • DNA Source : Eukaryotic vs. prokaryotic DNA differs in accessibility.
  • Analytical Sensitivity : LC-MS vs. immunoassays have varying detection limits.
    Methodological Solutions :
  • Standardize buffers (e.g., phosphate vs. Tris-HCl).
  • Use isotopically labeled HN2 (e.g., 2-chloroethyl-d4_4-amine HCl) as a control .
  • Conduct time-course experiments to differentiate primary vs. secondary alkylation events.

Regulatory: What compliance measures are required for HN2 under international chemical weapons treaties?

Answer:
HN2 is regulated under the Chemical Weapons Convention (CWC) . Researchers must:

  • Permit Acquisition : Obtain licenses for synthesis or shipment (>150 mg/year requires documentation) .
  • Usage Reporting : Declare quantities and purposes to national authorities.
  • Secure Storage : Follow strict inventory tracking to prevent diversion.
  • Collaboration : Partner with certified labs for toxicology studies to ensure ethical alignment .

Basic: Which spectroscopic techniques are optimal for tracking HN2 stability under varying pH conditions?

Answer:

  • UV-Vis Spectroscopy : Monitor absorbance shifts (240–280 nm) as HN2 degrades.
  • High-Performance Liquid Chromatography (HPLC) : Quantify hydrolyzed products (e.g., ethanolamines).
  • pH-Stability Profiling : Conduct accelerated degradation studies at pH 2–9 to identify optimal storage conditions .

Advanced: What strategies improve the selectivity of HN2 derivatives for targeted alkylation in cancer research?

Answer:

  • Prodrug Design : Mask HN2 with tumor-specific cleavable groups (e.g., peptide-linked esters).
  • Conjugation : Attach HN2 to monoclonal antibodies for site-specific delivery.
  • Co-administration : Use inhibitors of DNA repair pathways (e.g., PARP inhibitors) to enhance efficacy.
  • In Silico Modeling : Predict alkylation hotspots using molecular docking simulations .

Basic: How can researchers validate HN2 purity before biological assays?

Answer:

  • Thin-Layer Chromatography (TLC) : Compare Rf_f values against a reference standard.
  • Gas Chromatography (GC) : Detect volatile impurities (e.g., residual dichloroethane).
  • Karl Fischer Titration : Quantify water content (<1% for stability).
  • Elemental Analysis : Match observed vs. theoretical C/H/N/Cl ratios .

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(2-CHLORO-ETHYL)-METHYL-AMINE
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(2-CHLORO-ETHYL)-METHYL-AMINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.